molecular formula C5H7ClO B3044515 4-Chloropent-4-en-2-one CAS No. 100130-23-2

4-Chloropent-4-en-2-one

Cat. No.: B3044515
CAS No.: 100130-23-2
M. Wt: 118.56 g/mol
InChI Key: RWTAWFMIKHEDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropent-4-en-2-one is an aliphatic chlorinated enone with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. Its structure features a ketone group at position 2 and a vinylic chlorine substituent at position 4, adjacent to a double bond (C4–C5). This compound is primarily utilized as an intermediate in organic synthesis, where its conjugated enone system and electron-withdrawing chlorine atom enable participation in electrophilic additions, cycloadditions, and nucleophilic substitutions.

Properties

CAS No.

100130-23-2

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

4-chloropent-4-en-2-one

InChI

InChI=1S/C5H7ClO/c1-4(6)3-5(2)7/h1,3H2,2H3

InChI Key

RWTAWFMIKHEDSU-UHFFFAOYSA-N

SMILES

CC(=O)CC(=C)Cl

Canonical SMILES

CC(=O)CC(=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-Chloropent-4-en-2-one and related chlorinated compounds from diverse chemical classes:

Compound Structure Type Functional Groups Chlorine Position Molecular Formula Molecular Weight Key Applications/Reactivity
This compound Aliphatic enone Ketone, alkene, vinylic Cl C4 (vinylic) C₅H₇ClO 118.56 Synthesis intermediate, cycloadditions
4-Chloro-4′-fluorochalcone Aryl chalcone Ketone, aryl Cl, aryl F para on phenyl ring C₁₅H₁₀ClFO 276.69 Photophysical studies, chalcone synthesis
4-(Chloromethyl)benzophenone Aromatic ketone Ketone, chloromethyl Benzene ring (methyl) C₁₄H₁₁ClO 230.69 Polymer crosslinking, photoinitiators
Chlorthalidone Related Compound A Benzoic acid derivative Sulfamoyl, carboxylic acid, Cl meta on benzoyl C₁₄H₁₀ClNO₅S 339.75 Pharmaceutical impurity standard

Reactivity and Electronic Effects

  • This compound: The vinylic chlorine atom exerts strong electron-withdrawing effects, polarizing the double bond and enhancing reactivity toward nucleophilic attack (e.g., Michael additions). The conjugated enone system facilitates Diels-Alder reactions .
  • 4-Chloro-4′-fluorochalcone : The aryl chlorine and fluorine substituents modulate electron density in the chalcone backbone, affecting UV-Vis absorption and fluorescence properties. Unlike the aliphatic Cl in this compound, the aryl Cl here is less reactive toward substitution .
  • 4-(Chloromethyl)benzophenone: The chloromethyl group undergoes nucleophilic substitution more readily than vinylic Cl due to its sp³ hybridization, making it useful in polymer functionalization .

Research Findings and Trends

  • Synthetic Utility: this compound’s aliphatic structure contrasts with aromatic chlorinated ketones (e.g., 4-(Chloromethyl)benzophenone), which exhibit stability but lower reactivity in enolate formation .
  • Electronic Effects : Vinylic chlorine in this compound increases electrophilicity at the α,β-unsaturated carbonyl compared to aryl-substituted analogs, enabling regioselective transformations .

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